tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride
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Overview
Description
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound with the molecular formula C14H27N3O2. It is a derivative of piperazine and piperidine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with an appropriate reagent to introduce the piperazine moiety.
Esterification: : The resulting piperazine derivative is then esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester group.
Dihydrochloride Formation: : The final step involves treating the ester with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is used in various scientific research applications, including:
Chemistry: : It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: : The compound is used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Medicine: : It is explored for its potential therapeutic properties in drug development.
Industry: : The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in drug development or biological research.
Comparison with Similar Compounds
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
4- [4- (tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Biological Activity
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS Number: 177276-41-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 177276-41-4
The biological activity of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is primarily associated with its interaction with various neurotransmitter receptors. It has been studied for its potential as a histamine H3 receptor antagonist , which plays a critical role in modulating neurotransmitter release in the brain.
Histamine Receptor Interaction
Research indicates that compounds similar to tert-butyl 4-(piperazin-1-yl)piperidine derivatives exhibit varying degrees of affinity for histamine receptors. For instance, a study on related compounds demonstrated that certain piperazine derivatives have potent antagonistic effects on histamine H3 receptors, influencing feeding behavior and neurotransmitter systems in animal models . This suggests that tert-butyl 4-(piperazin-1-yl)piperidine could similarly affect these pathways.
In Vitro Studies
In vitro assays have shown that tert-butyl 4-(piperazin-1-yl)piperidine derivatives can inhibit histamine H3 receptor activity. These studies typically involve cell lines expressing recombinant histamine receptors, where the compound's efficacy is measured through competitive binding assays and functional assays on isolated tissues, such as the guinea pig ileum .
In Vivo Studies
In vivo studies have further elucidated the effects of this compound on animal models. For example, repeated administration in rats has been shown to alter brain neurotransmitter levels and influence behavioral outcomes related to feeding and anxiety . The specific impact on monoamine oxidase (MAO) activity was also assessed, indicating potential neurochemical pathways through which the compound exerts its effects.
Case Studies
Several case studies have highlighted the pharmacological potential of piperazine derivatives, including tert-butyl 4-(piperazin-1-yl)piperidine:
- Feeding Behavior Modulation : A study involving piperazine analogs demonstrated significant changes in feeding behavior in rodents, correlating with alterations in central nervous system (CNS) neurotransmitter levels .
- Neurotransmitter System Analysis : Postmortem analysis of rat brain tissues revealed that administration of related compounds affected levels of serotonin and dopamine, suggesting a broader impact on mood and cognitive functions .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPCBHRRFNJKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.